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These application notes provide a comprehensive guide for the cloning and expression of the
human Transmembrane Protein 45B (TMEM45B) in mammalian cells. This document includes
detailed protocols, data interpretation guidelines, and visualizations to facilitate the study of
TMEMA45B's role in various cellular processes, particularly in cancer biology.

Introduction to TMEM45B

Transmembrane Protein 45B (TMEMA45B) is a multi-pass membrane protein with emerging
roles in both innate immunity and cancer progression.[1][2] Localized primarily in the Golgi
apparatus, endosomes, and lysosomes, TMEM45B has been implicated in the regulation of cell
proliferation, migration, and invasion in various cancer types, including lung, pancreatic,
prostate, and gastric cancers.[1][3][4][5] Its expression is often upregulated in tumor tissues
compared to their normal counterparts, suggesting its potential as a prognostic biomarker and
a therapeutic target.[1][5][6] Studies have linked TMEM45B to the modulation of key signaling
pathways, such as the JAK/STAT3 and Wnt/(-catenin pathways, which are critical in

oncogenesis.[4][7]

Quantitative Data Summary

The following tables summarize the reported quantitative data on TMEM45B expression and
the functional consequences of its modulation in different cancer cell lines.
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Table 1: Relative mRNA Expression of TMEM45B in Cancer Cell Lines

Relative TMEM45B

. mRNA Expression
Cell Line Cancer Type Reference
(Fold Change vs.

Normal)
U20S Osteosarcoma Upregulated [8]
SW1990 Pancreatic Cancer High Expression [6]
PANC-1 Pancreatic Cancer High Expression [6]
BGC-823 Gastric Cancer Upregulated [4]
MGC-803 Gastric Cancer Upregulated [4]
SGC-7901 Gastric Cancer Upregulated [4]
HGC-27 Gastric Cancer Upregulated [4]
LTL-313H Prostate .Cancer (High Significantly Increased  [5]
Metastatic)
LTL-331 Prostate Cancer (High Significantly Increased  [5]

Metastatic)

Table 2: Quantitative Effects of TMEM45B Knockdown on Cancer Cell Function
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Quantitative
. Effect of
Cell Line Cancer Type Assay Reference
TMEM45B

Knockdown

) o ~40% reduction
U251 Glioma Migration o [9]
in migrated cells

. L ~56% reduction
U373 Glioma Migration S 9]
in migrated cells

) ) ~56% reduction
U251 Glioma Invasion o 9]
in invaded cells

) ) ~64% reduction
U373 Glioma Invasion o [9]
in invaded cells

Pancreatic ] ) Significant
SW1990 Proliferation ) [6]
Cancer reduction
Pancreatic ) ) Significant
PANC-1 Proliferation ) [6]
Cancer reduction
Pancreatic Migration/Invasio  Significant
SW1990 , [6]
Cancer n reduction
Pancreatic Migration/Invasio  Significant
PANC-1 _ [6]
Cancer n reduction
) ) Significant
U20S Osteosarcoma Proliferation [8]

suppression

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways involving TMEM45B and the general
experimental workflow for its study.
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Caption: TMEM45B Signaling Pathways.
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Cloning

1. RNA Isolation
(e.g., from U20S cells)

2. cDNA Synthesis

4. pcDNA3.1(+) Vector Preparation

3. PCR Amplification of TMEM45B ORF (Restriction Digest)

5. Ligation

6. Transformation into E. coli

7. Plasmid Purification

Expression and Analysis

8. Transfection into Mammalian Cells
(e.g., HEK293T)

9. Expression Verification
(gPCR, Western Blot)

10. Functional Assays
(Proliferation, Migration, Invasion)

Click to download full resolution via product page

Caption: TMEM45B Cloning and Expression Workflow.
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Experimental Protocols

Protocol 1: Cloning of Human TMEMA45B into
pcDNA3.1(+) Expression Vector

Objective: To clone the full-length open reading frame (ORF) of human TMEM45B into a
mammalian expression vector for subsequent overexpression studies.

Materials:

Human cancer cell line with high TMEM45B expression (e.g., U20S)

e RNA extraction kit (e.g., TRIzol Reagent)

o Reverse transcription kit (e.g., SuperScript IV Reverse Transcriptase)
o High-fidelity DNA polymerase (e.g., Phusion High-Fidelity DNA Polymerase)
o pcDNAS.1(+) vector

» Restriction enzymes (e.g., Hindlll and Xhol) and corresponding buffers
o T4 DNA Ligase and buffer

o Competent E. coli (e.g., DH50q)

e LB agar plates with ampicillin (100 pg/mL)

e Plasmid miniprep kit (e.g., QIAprep Spin Miniprep Kit)

* Nuclease-free water

e PCR purification kit

Gel extraction kit

Procedure:

¢ RNA Isolation and cDNA Synthesis:
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o Culture U20S cells to 80-90% confluency.
o Isolate total RNA using TRIzol reagent according to the manufacturer's protocol.

o Synthesize first-strand cDNA from 1-2 ug of total RNA using a reverse transcription kit with
oligo(dT) primers.

e PCR Amplification of TMEM45B ORF:

o The NCBI reference sequence for human TMEM45B is NM_138788.3. The coding
sequence (CDS) is 828 bp.

o Design primers to amplify the full ORF. Incorporate restriction sites for Hindlll (forward
primer) and Xhol (reverse primer) (underlined) and a Kozak sequence (bold) in the
forward primer for optimal translation initiation.

» Forward Primer: 5-CCCAAGCTTGCCACCATGGCCAATTTCGGCGGCCAC-3'
» Reverse Primer: 5-CCGCTCGAGTCAGGCCTTGTCGTCGTCGTC-3'

o Perform PCR using a high-fidelity DNA polymerase with the following cycling conditions (to
be optimized based on the polymerase used):

= Initial denaturation: 98°C for 30 seconds
» 30-35 cycles of:

» Denaturation: 98°C for 10 seconds

» Annealing: 60°C for 30 seconds

= Extension: 72°C for 30 seconds
» Final extension: 72°C for 5-10 minutes

o Run the PCR product on a 1% agarose gel to confirm the expected size (~850 bp). Purify
the PCR product using a PCR purification kit.

» Restriction Digest and Ligation:
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o Digest both the purified PCR product and the pcDNA3.1(+) vector with Hindlll and Xhol
restriction enzymes. Follow the enzyme manufacturer's protocol for reaction setup and
incubation times.

o Purify the digested vector and insert from an agarose gel using a gel extraction Kit.

o Set up a ligation reaction with the digested vector and insert at a molar ratio of 1:3
(vector:insert) using T4 DNA Ligase. Incubate at 16°C overnight or at room temperature
for 1-2 hours.

e Transformation and Plasmid Purification:

[¢]

Transform the ligation mixture into competent E. coli cells.

[¢]

Plate the transformed cells on LB agar plates containing 100 pg/mL ampicillin and
incubate overnight at 37°C.

[¢]

Pick several colonies and grow them overnight in LB broth with ampicillin.

[e]

Isolate plasmid DNA using a miniprep Kit.
o Verification of the Construct:

o Verify the presence and orientation of the insert by restriction digestion of the purified
plasmid with Hindlll and Xhol.

o Confirm the sequence of the TMEMA45B insert by Sanger sequencing using a T7 promoter
primer for the 5' end and a BGH reverse primer for the 3' end.

Protocol 2: Transient Expression of TMEMA45B in
HEK293T Cells

Obijective: To transiently express the cloned TMEM45B-pcDNA3.1(+) construct in a mammalian
cell line for functional analysis.

Materials:

o HEK?293T cells
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e Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1%
Penicillin-Streptomycin

e TMEMA45B-pcDNA3.1(+) plasmid and empty pcDNA3.1(+) vector (as control)

o Transfection reagent (e.g., Lipofectamine 3000)

e Opti-MEM | Reduced Serum Medium

o 6-well tissue culture plates

e Phosphate-Buffered Saline (PBS)

» Reagents for downstream analysis (e.g., RIPA buffer for Western blot, TRIzol for gPCR)

Procedure:

o Cell Seeding:

o The day before transfection, seed HEK293T cells in 6-well plates at a density that will
result in 70-90% confluency on the day of transfection (e.g., 5 x 105 cells per well).

e Transfection:

o On the day of transfection, prepare the DNA-lipid complexes in separate tubes for the
TMEMA45B construct and the empty vector control. For each well:

» Dilute 2.5 pg of plasmid DNA in 125 pL of Opti-MEM.

» |n a separate tube, dilute 5 pL of Lipofectamine 3000 reagent in 125 pL of Opti-MEM.

» Add the diluted DNA to the diluted Lipofectamine 3000 (1:1 ratio) and incubate for 10-15
minutes at room temperature to allow complex formation.

o Aspirate the media from the cells and add 2 mL of fresh, pre-warmed complete culture
medium.
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o Add the 250 pL of DNA-lipid complex dropwise to each well. Gently rock the plate to
ensure even distribution.

o Incubate the cells at 37°C in a CO2 incubator.

o Post-Transfection Analysis:

[e]

Harvest the cells 24-48 hours post-transfection for analysis.

o For gPCR: Isolate total RNA, synthesize cDNA, and perform quantitative PCR using
TMEMA45B-specific primers to confirm overexpression at the mRNA level.

o For Western Blot: Lyse the cells in RIPA buffer, quantify protein concentration, and perform
Western blotting using a TMEM45B-specific antibody to confirm overexpression at the
protein level.

o For Functional Assays: Seed the transfected cells for proliferation, migration, or invasion
assays as described in the relevant protocols.

Protocol 3: Cell Migration Assay (Transwell Assay)

Objective: To assess the effect of TMEMA45B overexpression on cell migration.
Materials:

o Transfected HEK293T cells (TMEM45B-pcDNAS3.1(+) and empty vector control)
o 24-well Transwell inserts (8 um pore size)

e Serum-free DMEM

o DMEM with 10% FBS (as chemoattractant)

e Crystal Violet staining solution

o Cotton swabs

Procedure:
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e Cell Preparation:
o 24 hours post-transfection, starve the cells in serum-free DMEM for 6-12 hours.

o Trypsinize and resuspend the cells in serum-free DMEM at a concentration of 1 x 10"5
cells/mL.

e Assay Setup:
o Add 600 pL of DMEM with 10% FBS to the lower chamber of the 24-well plate.

o Add 200 pL of the cell suspension (2 x 10”4 cells) to the upper chamber of the Transwell
insert.

o Incubate for 12-24 hours at 37°C in a CO2 incubator.
e Analysis:

o After incubation, carefully remove the non-migrated cells from the upper surface of the
insert with a cotton swab.

o Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
o Stain the migrated cells with 0.5% Crystal Violet for 20 minutes.

o Gently wash the inserts with PBS.

o Count the number of migrated cells in several random fields under a microscope.

o Quantify the results and compare the migration of TMEM45B-overexpressing cells to the
control cells.

These protocols provide a solid foundation for initiating studies on TMEM45B. Researchers are
encouraged to optimize these procedures for their specific cell lines and experimental
conditions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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